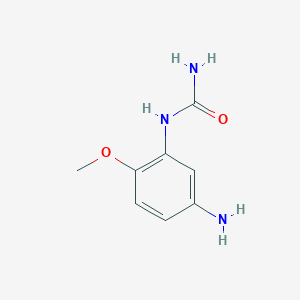

(5-Amino-2-methoxyphenyl)urea

CAS No.: 926205-18-7

Cat. No.: VC4640221

Molecular Formula: C8H11N3O2

Molecular Weight: 181.195

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 926205-18-7 |

|---|---|

| Molecular Formula | C8H11N3O2 |

| Molecular Weight | 181.195 |

| IUPAC Name | (5-amino-2-methoxyphenyl)urea |

| Standard InChI | InChI=1S/C8H11N3O2/c1-13-7-3-2-5(9)4-6(7)11-8(10)12/h2-4H,9H2,1H3,(H3,10,11,12) |

| Standard InChI Key | BMCSGVNRXUADRG-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)N)NC(=O)N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a urea backbone () bridging two aromatic rings:

-

Ring A: 5-amino-2-methoxyphenyl group, providing hydrogen-bonding capability via the amino (-NH) and methoxy (-OCH) substituents.

-

Ring B: 2-methoxyphenyl group, contributing hydrophobic and electron-donating effects .

The spatial arrangement of these groups enables interactions with biological targets, such as enzymes and receptors, through hydrogen bonding and π-π stacking .

Table 1: Key Chemical Identifiers

Spectral Characterization

Fourier-transform infrared (FTIR) spectroscopy reveals peaks at:

-

3350 cm (N-H stretch of urea and amino groups)

-

1640 cm (C=O stretch of urea carbonyl) .

Nuclear magnetic resonance (NMR) data confirm methoxy protons at δ 3.8–3.9 ppm and aromatic protons at δ 6.5–7.4 ppm .

Synthesis and Manufacturing Processes

Synthetic Routes

The compound is typically synthesized via a two-step process:

-

Formation of the Urea Backbone: Reacting 5-amino-2-methoxyaniline with phenylisocyanate under reflux in anhydrous tetrahydrofuran (THF) .

-

Purification: Column chromatography using silica gel and ethyl acetate/hexane eluent yields the pure product .

Reaction Scheme:

Scalability and Industrial Production

American Elements produces the compound in bulk quantities (up to 1 ton super sacks) with purity grades exceeding 99% . Custom synthesis services allow modifications to the aryl groups for structure-activity relationship (SAR) studies .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMFA) but insoluble in water .

-

Stability: Stable at room temperature for ≥12 months when protected from moisture .

Partition Coefficient and Drug-Likeness

The calculated logP (octanol-water partition coefficient) is 2.60, suggesting moderate lipophilicity suitable for blood-brain barrier penetration . Its topological polar surface area (TPSA) of 84.9 Å aligns with Lipinski’s rule for oral bioavailability .

Pharmacological Activities

Anticonvulsant Activity

In murine models of maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ)-induced seizures, structural analogues demonstrated:

Table 2: Anticonvulsant Efficacy of Urea Derivatives

Anticancer Activity

Pyrazinyl–aryl urea analogues inhibited bladder cancer (T24 cell line) proliferation with:

Mechanistic studies revealed dual induction of apoptosis and necroptosis via caspase-8 and RIPK1 pathways .

Comparative Analysis with Structural Analogues

Substitution Effects

-

Methoxy Position: 2-Methoxy substitution on both aryl rings enhances metabolic stability compared to para-substituted analogues .

-

Amino Group: The 5-amino group on Ring A is critical for H-bond donor activity, improving target binding affinity .

Table 3: Bioactivity of Related Urea Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume